molecular formula C8H10BFO3 B8209277 3-Fluoro-2-methoxy-5-methylphenylboronic acid

3-Fluoro-2-methoxy-5-methylphenylboronic acid

Cat. No.: B8209277
M. Wt: 183.97 g/mol
InChI Key: YXYWJHKJYGRWRI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Fluoro-2-methoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-2-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane at elevated temperatures.

Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

3-Fluoro-2-methoxy-5-methylphenylboronic acid undergoes various chemical reactions, with Suzuki-Miyaura cross-coupling being the most notable. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond . Common reagents include palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate. The major product of this reaction is the corresponding biaryl or styrene derivative.

Other reactions include:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the coupled product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Properties

IUPAC Name

(3-fluoro-2-methoxy-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYWJHKJYGRWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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